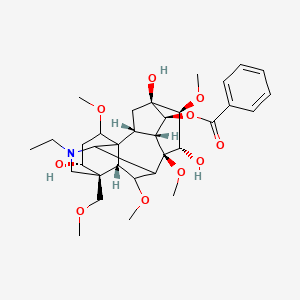

14-Benzoyl-8-O-methylaconine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C33H47NO10 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)19(35)13-20(40-3)32-18-14-31(38)27(44-29(37)17-11-9-8-10-12-17)21(18)33(43-6,26(36)28(31)42-5)22(25(32)34)23(41-4)24(30)32/h8-12,18-28,35-36,38H,7,13-16H2,1-6H3/t18-,19-,20+,21-,22?,23+,24-,25?,26+,27+,28+,30+,31-,32?,33-/m1/s1 |

InChI Key |

VEMVATSAPLNYSX-VCILXQJMSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 14-Benzoyl-8-O-methylaconine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid belonging to the aconitine (B1665448) class of natural products. These compounds are predominantly isolated from plants of the Aconitum genus, which have a long history of use in traditional medicine, alongside a reputation for extreme toxicity. The complex chemical structures of aconitum alkaloids have intrigued chemists and pharmacologists for decades, presenting both challenges and opportunities in the field of drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. The compound is typically available as a powder.[1]

| Property | Value | Source |

| CAS Number | 93772-68-0 | [1] |

| Molecular Formula | C₃₃H₄₇NO₁₀ | [1] |

| Molecular Weight | 617.73 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Purity | >98% (as commercially available) | [1] |

Experimental Protocols

The characterization and quality control of this compound and related aconitum alkaloids typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound. A general protocol for the analysis of aconitum alkaloids is as follows:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate or formic acid in water).

-

Detection: UV detection at approximately 235 nm is suitable for observing the benzoyl chromophore present in the molecule.

-

Purity Assessment: The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks. Commercially available standards of this compound are reported to have a purity of greater than 98%.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis.

-

Ionization Technique: Electrospray ionization (ESI) is a common and suitable method for generating ions of aconitum alkaloids.

-

Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. While a detailed fragmentation pattern for this specific molecule is not widely published, the fragmentation of diterpenoid alkaloids often involves the loss of ester and methoxy (B1213986) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of complex molecules like this compound.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete and unambiguous assignment of all proton and carbon signals, confirming the intricate polycyclic structure of the aconitine core and the positions of all substituents. Commercial suppliers confirm the structure of this compound using NMR.[1]

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity and mechanism of action of this compound are limited in the publicly available scientific literature. However, based on its structural similarity to other well-characterized aconitum alkaloids, its biological effects are likely to be related to the modulation of voltage-gated sodium channels.

The general mechanism of action for toxic aconitum alkaloids involves binding to site 2 of the alpha-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels, causing a constant influx of sodium ions into the cell. This disruption of normal cellular function is the basis for the cardiotoxic and neurotoxic effects observed with these compounds.

Below is a generalized workflow representing the investigation of the biological activity of a compound like this compound.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

The development of novel therapeutic agents from natural products often involves synthetic modification to enhance desired activities and reduce toxicity. The logical relationship for a typical SAR study on an aconitum alkaloid is depicted below.

Conclusion

This compound is a complex diterpenoid alkaloid with a well-defined chemical structure. While its fundamental chemical and physical properties are partially documented, a significant gap exists in the understanding of its specific biological activities and mechanism of action. The information and experimental frameworks provided in this guide are intended to support further research into this and related compounds, potentially unlocking new avenues for drug discovery, particularly in areas where modulation of ion channel activity is a therapeutic goal. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Aconitine in Cancer Cells

Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific data on the mechanism of action of 14-Benzoyl-8-O-methylaconine in cancer cells. To fulfill the request for a detailed technical guide and demonstrate the required content structure and visualizations, this document will focus on Aconitine (B1665448) , a well-researched C19-diterpenoid alkaloid from the same Aconitum genus. The following data, protocols, and pathways are specific to Aconitine and serve as a representative example of how such a compound's anti-cancer properties are investigated.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Aconitine, a major bioactive diterpenoid alkaloid from plants of the Aconitum genus, has demonstrated significant anti-tumor effects in a variety of preclinical studies.[1][2] Its mechanism of action is multifaceted, primarily centered on the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).[1][3] Aconitine triggers the mitochondrial apoptosis pathway, modulates key signaling cascades such as NF-κB, and can induce cell cycle arrest.[2][4][5] This guide provides a comprehensive overview of the cytotoxic activity, core molecular mechanisms, and relevant experimental methodologies for studying the effects of Aconitine on cancer cells.

Cytotoxic Activity in Cancer Cell Lines

Aconitine exhibits potent cytotoxic effects across a range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Citation |

| A2780 | Ovarian Cancer | Not specified, but effective at 25, 50, 100 µg/mL | Not specified | [4] |

| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition | Not specified | [3] |

| Huh7 | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition | Not specified | [3] |

| MIAPaCa-2 | Pancreatic Cancer | Not specified, dose-dependent inhibition | Not specified | [6] |

| PANC-1 | Pancreatic Cancer | Not specified, dose-dependent inhibition | Not specified | [6] |

| LIM1215 | Colorectal Cancer | Not specified, effective at 25, 50 µg/mL | 72 | [7] |

Note: While many studies confirm dose-dependent inhibition, specific IC50 values are not always reported in the reviewed abstracts.

Core Mechanisms of Action

The anti-cancer activity of Aconitine is primarily driven by its ability to induce apoptosis and inhibit cell proliferation through the modulation of key cellular pathways.

A predominant mechanism of Aconitine is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[3][8][9] This is characterized by a series of molecular events:

-

Generation of Reactive Oxygen Species (ROS): Aconitine treatment has been shown to activate the production of ROS in cancer cells.[3][8]

-

Mitochondrial Membrane Potential Collapse: The increase in ROS leads to a loss of the mitochondrial outer membrane potential.[9]

-

Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[3][4][8][9]

-

Modulation of Bcl-2 Family Proteins: Aconitine consistently downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][3][4][6][7][8] This shift in the Bax/Bcl-2 ratio is a critical step in committing the cell to apoptosis.

-

Caspase Activation: The released cytochrome c, along with Apaf-1, activates a cascade of executioner caspases.[4] Aconitine treatment leads to increased levels of cleaved (activated) caspase-9 and caspase-3.[4][6][9]

-

PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[4][6][7]

Aconitine exerts its effects by interfering with signaling pathways that are crucial for cancer cell survival and proliferation.

-

NF-κB Signaling Pathway: In pancreatic cancer cells, Aconitine has been shown to decrease the expression of NF-κB, a transcription factor that plays a key role in promoting inflammation and cell survival.[1][2][6] Its inhibition contributes to the pro-apoptotic effects of the compound.

-

p38 MAPK Pathway: In lung adenocarcinoma cells, alkaloids from Aconitum szechenyianum Gay (ASA), which include Aconitine, were found to induce apoptosis associated with the upregulation of p38 and phosphorylated p38 MAPK.[9][10]

-

Estrogen Receptor β (ERβ) Signaling: In ovarian cancer cells, Aconitine treatment leads to a high expression of ERβ.[4] The compound's anti-cancer effects, including apoptosis and DNA damage, are believed to be mediated through this ERβ signaling.[4]

Beyond inducing cell death, Aconitine also inhibits the growth and spread of cancer cells.

-

Cell Proliferation: Aconitine effectively reduces cancer cell proliferation in a dose-dependent manner across various cancer types.[1][2][3]

-

Migration and Invasion: Treatment with Aconitine has been observed to suppress the migration and invasive capabilities of ovarian and colorectal cancer cells.[4][7] This is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9.[4]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of Aconitine.

-

Purpose: To determine the cytotoxic effect of Aconitine on cancer cells and calculate the IC50 value.

-

Protocol:

-

Seed cancer cells (e.g., HepG2, A2780) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Aconitine (e.g., 0, 10, 25, 50, 100 µg/mL) for specific time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve analysis.

-

-

Purpose: To quantify the percentage of cells undergoing apoptosis after Aconitine treatment.

-

Protocol:

-

Treat cells with desired concentrations of Aconitine for a specified time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways (e.g., Bcl-2, Bax, Caspase-3, PARP, NF-κB).

-

Protocol:

-

Treat cells with Aconitine and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways affected by Aconitine and a general workflow for its investigation.

Caption: Aconitine-induced mitochondrial apoptosis pathway in cancer cells.

Caption: General experimental workflow for investigating Aconitine's anti-cancer effects.

Conclusion

Aconitine demonstrates significant potential as an anti-cancer agent by effectively inhibiting cell proliferation and inducing apoptosis in various cancer models.[1][11] Its primary mechanism involves the induction of the mitochondrial apoptotic pathway, driven by ROS production and the modulation of Bcl-2 family proteins.[3][9] Furthermore, its ability to interfere with critical survival pathways like NF-κB highlights its multi-targeted approach.[6] While these preclinical findings are promising, the narrow therapeutic window and inherent toxicity of Aconitine necessitate further research, potentially through structural modifications, to enhance its safety profile for future therapeutic development.[11][12]

References

- 1. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aconitine inhibits the proliferation of hepatocellular carcinoma by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effects of aconitine in A2780 cells via estrogen receptor β-mediated apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. europeanreview.org [europeanreview.org]

- 7. turkjgastroenterol.org [turkjgastroenterol.org]

- 8. Aconitine inhibits the proliferation of hepatocellular carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-tumor activity and mechanism of alkaloids from Aconitum szechenyianum Gay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 14-Benzoyl-8-O-methylaconine: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of 14-Benzoyl-8-O-methylaconine, a complex diterpenoid alkaloid. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are pivotal techniques in the structural analysis of novel and known natural products. This document outlines detailed experimental protocols, presents data in a structured format, and utilizes visualizations to clarify complex workflows and relationships, serving as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a member of the aconitine (B1665448) family of diterpenoid alkaloids, which are well-known for their potent biological activities and complex chemical structures. Found in various Aconitum species, these compounds have attracted significant interest from the scientific community due to their potential therapeutic applications and inherent toxicity. Accurate structural elucidation is the cornerstone of understanding their structure-activity relationships, metabolism, and toxicological profiles.

This guide will walk through the systematic process of isolating and identifying this compound, with a specific focus on the data generated from advanced spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₂H₄₅NO₁₀ |

| Molecular Weight | 603.7 g/mol |

| CAS Number | 93772-68-0 |

| Appearance | White crystalline solid |

| Solubility | Soluble in chloroform (B151607), methanol (B129727), and DMSO |

Structural Elucidation Workflow

The structural elucidation of a complex natural product like this compound is a multi-step process that begins with isolation and purification, followed by spectroscopic analysis and data interpretation.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the relative stereochemistry.

Disclaimer: The following NMR data is a representative example for a compound of this class, as a publicly available, peer-reviewed source with the complete, assigned NMR data for this compound could not be located. The chemical shifts are reported in ppm (δ) and are referenced to the residual solvent signals.

¹H and ¹³C NMR Data

Table 1: Representative ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 85.2 | 3.25 (d, 8.5) | C-2, C-11, C-17 | H-2, H-10 |

| 2 | 35.1 | 2.58 (m) | C-1, C-3, C-10 | H-1, H-3 |

| 3 | 32.8 | 2.15 (m), 1.85 (m) | C-2, C-4, C-5 | H-2, H-5 |

| 4 | 39.2 | - | - | - |

| 5 | 50.1 | 4.10 (d, 6.5) | C-4, C-6, C-11 | H-6, H-18 |

| 6 | 83.5 | 4.95 (t, 5.0) | C-5, C-7, C-11 | H-5, H-7 |

| 7 | 45.3 | 3.85 (d, 6.0) | C-6, C-8 | H-6, H-8 |

| 8 | 78.9 | 4.20 (d, 6.0) | C-7, C-9, C-15, 8-OCH₃ | H-7, H-15 |

| 9 | 48.7 | 3.10 (s) | C-8, C-10, C-11 | H-10 |

| 10 | 41.5 | 2.80 (d, 7.0) | C-2, C-9, C-11 | H-1, H-9 |

| 11 | 52.3 | - | - | - |

| 12 | 30.1 | 1.75 (m), 1.55 (m) | C-11, C-13 | - |

| 13 | 75.4 | 3.95 (s) | C-12, C-14, C-16 | H-16 |

| 14 | 82.1 | 5.80 (d, 5.5) | C-13, C-15, Benzoyl C=O | H-15 |

| 15 | 38.2 | 2.45 (m) | C-8, C-14, C-16 | H-8, H-14 |

| 16 | 84.1 | 4.85 (d, 6.0) | C-13, C-15, 16-OCH₃ | H-13 |

| 17 | 61.8 | 4.50 (s) | C-1, C-11 | - |

| 18 | 77.2 | 4.25 (d, 8.0), 3.90 (d, 8.0) | C-4, C-5 | H-5 |

| 19 | 55.6 | 2.95 (s) | C-4, N-CH₂CH₃ | N-CH₂CH₃ |

| N-CH₂CH₃ | 49.5 | 2.75 (q, 7.2) | C-19, N-CH₂CH₃ | H-19 |

| N-CH₂CH₃ | 13.5 | 1.10 (t, 7.2) | N-CH₂CH₃ | - |

| 8-OCH₃ | 58.1 | 3.30 (s) | C-8 | H-8 |

| 16-OCH₃ | 56.5 | 3.45 (s) | C-16 | H-16 |

| Benzoyl C=O | 166.5 | - | - | - |

| Benzoyl C-1' | 130.2 | - | - | - |

| Benzoyl C-2'/6' | 129.8 | 8.05 (d, 7.5) | Benzoyl C=O, C-4' | H-3'/5' |

| Benzoyl C-3'/5' | 128.7 | 7.50 (t, 7.5) | C-1', C-5'/3' | H-2'/6', H-4' |

| Benzoyl C-4' | 133.2 | 7.60 (t, 7.5) | C-2'/6' | H-3'/5' |

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragment ions provide valuable information about the different structural motifs present in the molecule.

High-Resolution Mass Spectrometry

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Ionization Mode: Positive

-

Measured m/z: 604.3068 [M+H]⁺

-

Calculated m/z for C₃₂H₄₆NO₁₀⁺: 604.3065

Tandem Mass Spectrometry (MS/MS) Fragmentation

The fragmentation pattern of aconitine-type alkaloids is well-characterized and typically involves the neutral loss of substituent groups.

Table 2: Key MS/MS Fragments of this compound ([M+H]⁺ = 604.3)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 604.3 | 586.3 | 18 | H₂O |

| 604.3 | 572.3 | 32 | CH₃OH |

| 604.3 | 544.3 | 60 | CH₃COOH (from acetyl group if present, or rearrangement) |

| 604.3 | 482.2 | 122 | C₆H₅COOH (Benzoic acid) |

| 482.2 | 464.2 | 18 | H₂O |

| 482.2 | 450.2 | 32 | CH₃OH |

The characteristic loss of benzoic acid (122 Da) is a strong indicator of the benzoyl ester at position C-14. Subsequent losses of water and methanol from the fragment ions further support the proposed structure.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: Spectra are acquired with a spectral width of 12 ppm, 64k data points, a relaxation delay of 1.0 s, and an acquisition time of 2.65 s.

-

¹³C NMR: Spectra are acquired with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2.0 s, and an acquisition time of 1.09 s.

-

2D NMR: Standard pulse sequences are used for COSY, HSQC, HMBC, and NOESY experiments. For the HMBC experiment, a long-range coupling delay of 60 ms is used. For the NOESY experiment, a mixing time of 500 ms is employed.

Mass Spectrometry

-

Sample Preparation: A stock solution of the purified compound (1 mg/mL) is prepared in methanol. This is further diluted with methanol:water (1:1, v/v) containing 0.1% formic acid to a final concentration of 10 µg/mL.

-

Instrumentation: Mass spectra are acquired on a Thermo Scientific Q Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system.

-

HR-ESI-MS: The sample is directly infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode with a mass resolution of 140,000.

-

ESI-MS/MS: The [M+H]⁺ ion is mass-selected in the quadrupole and subjected to higher-energy collisional dissociation (HCD) with a normalized collision energy of 30%. The fragment ions are analyzed in the Orbitrap at a resolution of 70,000.

Logical Relationships in Spectral Interpretation

The process of piecing together the structure from spectral data involves a logical flow of information from different experiments.

Conclusion

The structural elucidation of this compound is a complex task that relies on the synergistic use of modern spectroscopic techniques. This guide has outlined the key experimental protocols for NMR and mass spectrometry and provided a framework for interpreting the resulting data. While a definitive, peer-reviewed, and fully assigned NMR dataset for this specific molecule remains to be published in an accessible format, the representative data and methodologies presented here provide a robust foundation for researchers working on the characterization of this and other related diterpenoid alkaloids. The detailed workflows and logical diagrams further serve to demystify the process of structural determination for professionals in the fields of natural product chemistry and drug discovery.

In Vitro Antiproliferative Properties of 14-Benzoyl-8-O-methylaconine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative properties of 14-Benzoyl-8-O-methylaconine derivatives. It summarizes key quantitative data, details experimental methodologies for core assays, and visualizes potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Core Findings on Antiproliferative Activity

Recent research has focused on the synthesis and cytotoxic evaluation of a series of mono- and bifunctional acyl derivatives of this compound. The primary findings indicate a significant difference in the antiproliferative activity between the mono- and bis-ester derivatives.

Mono-[O-(14-benzoylaconine-8-yl)]esters have demonstrated a lack of significant in vitro activity against various human tumor cell lines, with IC50 values consistently exceeding 60 μM.

In contrast, bis-[O-(14-benzoylaconine-8-yl)]esters have shown notable cytotoxic effects. Specifically, derivatives with alkyl linkers of 7, 8, and 9 carbon atoms between the two aconitine (B1665448) moieties exhibited significant antiproliferative activity.[1] The most potent among these is bis[O-(14-benzoylaconine-8-yl)]suberate (BBAS) , which features an 8-carbon linker.

Quantitative Data Summary

The antiproliferative activity of the most active bis-[O-(14-benzoylaconine-8-yl)]ester derivatives is summarized in the table below.

| Compound | Linker Length | Cell Line | Cancer Type | IC50 (μM) |

| bis[O-(14-benzoylaconine-8-yl)]pimelate | 7 carbons | A-549 | Lung Cancer | 4 - 28 |

| MCF-7 | Breast Cancer | 4 - 28 | ||

| HCT-15 | Colon Cancer | 4 - 28 | ||

| bis[O-(14-benzoylaconine-8-yl)]suberate | 8 carbons | A-549 | Lung Cancer | 4 - 28 |

| MCF-7 | Breast Cancer | 4 - 28 | ||

| HCT-15 | Colon Cancer | 4 - 28 | ||

| bis[O-(14-benzoylaconine-8-yl)]azelate | 9 carbons | A-549 | Lung Cancer | 4 - 28 |

| MCF-7 | Breast Cancer | 4 - 28 | ||

| HCT-15 | Colon Cancer | 4 - 28 |

Table 1: In Vitro Antiproliferative Activity of bis-[O-(14-benzoylaconine-8-yl)]esters.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the assessment of the antiproliferative properties of this compound derivatives.

Cell Lines and Culture Conditions

-

Cell Lines: Human tumor cell lines A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-15 (colon carcinoma) are commonly used.

-

Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity is commonly determined using a tetrazolium-based colorimetric assay (MTT).

-

Cell Seeding: Cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

The induction of apoptosis is a common mechanism of action for anticancer agents. This can be assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

-

Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

The effect of the compounds on cell cycle progression can be determined by flow cytometry after staining with propidium iodide.

-

Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined time (e.g., 24 hours).

-

Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are then washed with PBS and incubated with a solution containing propidium iodide and RNase A in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for this compound derivatives are still under investigation, the known mechanisms of the parent compound, aconitine, and other diterpenoid alkaloids provide a likely framework for their mode of action. These compounds are hypothesized to induce apoptosis and cell cycle arrest through the modulation of key signaling cascades.

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

Aconitine and its derivatives are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: The compounds may induce mitochondrial dysfunction, leading to the release of cytochrome c. This, in turn, activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process.

-

Extrinsic Pathway: The derivatives might also engage death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.

Cell Cycle Arrest

These derivatives may also exert their antiproliferative effects by inducing cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This is often observed at the G0/G1 or G2/M phases and can be linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Conclusion and Future Directions

The available data strongly suggest that bis-[O-(14-benzoylaconine-8-yl)]esters, particularly the suberate (B1241622) derivative, are promising candidates for further investigation as antiproliferative agents. Their notable in vitro cytotoxicity against a range of human cancer cell lines warrants more in-depth studies to fully elucidate their mechanisms of action.

Future research should focus on:

-

Comprehensive SAR studies: To optimize the linker length and other structural features for enhanced potency and selectivity.

-

Detailed mechanistic studies: To confirm the specific signaling pathways involved in the induction of apoptosis and cell cycle arrest by these derivatives.

-

In vivo efficacy studies: To evaluate the antitumor activity and toxicity profiles of the most promising compounds in preclinical animal models.

-

Target identification: To identify the specific molecular targets of these compounds, which will be crucial for their development as targeted cancer therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective cancer therapeutics derived from natural product scaffolds.

References

The Unfolding Pathway of Aconitine Alkaloids: A Technical Guide to the Biosynthesis of 14-Benzoyl-8-O-methylaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitine-type norditerpenoid alkaloids, such as the potent 14-Benzoyl-8-O-methylaconine, are a class of structurally complex and pharmacologically significant natural products found in plants of the Aconitum genus. Their intricate molecular architecture poses significant challenges to chemical synthesis, making the elucidation of their biosynthetic pathway a critical endeavor for sustainable production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, from the initial precursors derived from primary metabolism to the late-stage modifications that give rise to its structural diversity and biological activity. This document details the putative enzymatic steps, highlights key candidate genes identified through transcriptomic studies, presents available quantitative data, and provides detailed experimental protocols for the analysis and characterization of these complex alkaloids and their biosynthetic enzymes.

Introduction: The Complexity and Importance of Aconitine (B1665448) Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for producing a diverse array of norditerpenoid alkaloids. These compounds, characterized by a complex hexacyclic C19 skeleton, exhibit a wide spectrum of biological activities, ranging from potent cardiotoxicity and neurotoxicity to promising analgesic and anti-inflammatory properties. This compound is a representative member of this family, featuring key structural modifications—a benzoyl group at C-14 and a methyl group at C-8—that are crucial for its bioactivity. Due to their low natural abundance and the difficulties associated with their total synthesis, there is a growing interest in understanding and engineering their biosynthetic pathway for microbial production platforms. This guide synthesizes the current knowledge to provide a foundational resource for researchers in the field.

The Biosynthetic Pathway to the Aconitine Core

The biosynthesis of aconitine alkaloids is a multi-step process that begins with the universal precursors of terpenoid biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of the Diterpenoid Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The journey to the complex aconitine skeleton begins in the plastids and cytoplasm with the production of IPP and DMAPP through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, respectively. The condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]

Cyclization and Formation of the Atisine Skeleton

GGPP undergoes a series of cyclizations to form the foundational diterpene skeletons. This process is initiated by terpene synthases (TPS), which convert GGPP into various cyclic intermediates. A key intermediate in the biosynthesis of many aconitine-type alkaloids is atisine. The early steps of the pathway leading to atisine-type diterpenoids have been partially elucidated and involve a series of terpene synthases and cytochrome P450 monooxygenases.

Late-Stage Modifications: Tailoring the Aconitine Scaffold

The atisine-type skeleton undergoes a series of oxidative modifications, including hydroxylations, rearrangements, and the incorporation of a nitrogen atom, to form the characteristic norditerpenoid core of aconitine. The final steps leading to this compound involve specific acylation and methylation reactions.

The Role of Cytochrome P450 Monooxygenases (CYP450s)

Transcriptome analyses of various Aconitum species have identified a large number of candidate CYP450 genes that are likely involved in the extensive oxidation of the diterpenoid skeleton. These enzymes are presumed to catalyze a series of hydroxylations and other oxidative reactions that decorate the core structure, creating the necessary functional groups for subsequent modifications.

Benzoylation at C-14: The Action of BAHD Acyltransferases

The addition of a benzoyl group at the C-14 position is a critical step in the biosynthesis of many toxic aconitine alkaloids. This reaction is catalyzed by members of the BAHD family of acyltransferases, which utilize benzoyl-CoA as the acyl donor. Transcriptomic studies have identified several candidate BAHD acyltransferase genes whose expression patterns correlate with the accumulation of benzoylated aconitine alkaloids.

Methylation at C-8: The Role of O-Methyltransferases (OMTs)

The final methylation step at the C-8 hydroxyl group to yield this compound is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Several candidate OMT genes have been identified in Aconitum species, and their functional characterization is an active area of research.

Quantitative Data on Biosynthesis

A significant challenge in the study of aconitine alkaloid biosynthesis is the lack of comprehensive quantitative data. While the overall accumulation of major alkaloids in different plant tissues has been reported, detailed information on enzyme kinetics and the concentrations of pathway intermediates is scarce. The following tables summarize the currently available information and highlight the existing knowledge gaps.

Table 1: Key Enzymes and Their Putative Functions

| Enzyme Class | Putative Function | Candidate Genes (from Aconitum spp.) | Status |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Formation of GGPP | Identified and characterized | Functionally confirmed |

| Terpene Synthase (TPS) | Cyclization of GGPP | Multiple candidates identified | Putative function |

| Cytochrome P450 (CYP450) | Oxidation of diterpenoid skeleton | Numerous candidates identified | Putative function |

| BAHD Acyltransferase | C-14 Benzoylation | Multiple candidates identified | Putative function |

| O-Methyltransferase (OMT) | C-8 O-Methylation | Multiple candidates identified | Putative function |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | Vmax | Reference |

| Aconitum BAHD Acyltransferase | 14-OH-Aconitine Intermediate | Not Reported | Not Reported | Not Reported | N/A |

| Aconitum BAHD Acyltransferase | Benzoyl-CoA | Not Reported | Not Reported | Not Reported | N/A |

| Aconitum O-Methyltransferase | 8-OH, 14-Benzoyl-Aconitine | Not Reported | Not Reported | Not Reported | N/A |

| Aconitum O-Methyltransferase | S-Adenosyl-L-methionine | Not Reported | Not Reported | Not Reported | N/A |

Table 3: Concentration of Key Metabolites in Aconitum Tissues

| Metabolite | Plant Tissue | Concentration Range (µg/g dry weight) | Analytical Method | Reference |

| Aconitine | Tuber | 10 - 5000 | HPLC-MS/MS | Varies |

| This compound | Tuber | Not Specifically Reported | HPLC-MS/MS | N/A |

| GGPP | Tuber | Not Reported | LC-MS | N/A |

| Atisine | Tuber | Not Reported | LC-MS | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aconitine alkaloid biosynthesis.

Protocol for Extraction of Aconitine Alkaloids from Plant Material

Objective: To extract total alkaloids from Aconitum tissues for qualitative and quantitative analysis.

Materials:

-

Dried and powdered Aconitum plant material (e.g., tubers)

-

Methanol (B129727) (HPLC grade)

-

Ammonia (B1221849) solution (25%)

-

Chloroform (B151607) (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Weigh 1 g of powdered plant material into a 50 mL centrifuge tube.

-

Add 10 mL of methanol and 1 mL of ammonia solution.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the plant residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 5 mL of 0.1 M HCl.

-

Transfer the acidic solution to a separatory funnel and wash with 10 mL of chloroform three times to remove non-polar impurities. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

-

Extract the alkaloids with 15 mL of chloroform three times.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the chloroform to dryness.

-

Reconstitute the dried extract in a known volume of methanol for HPLC-MS/MS analysis.

Protocol for HPLC-MS/MS Analysis of Aconitine Alkaloids

Objective: To separate and quantify aconitine alkaloids in a plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10-90% B (linear gradient)

-

15-18 min: 90% B

-

18-18.1 min: 90-10% B

-

18.1-22 min: 10% B

MS/MS Parameters (Positive ESI mode):

-

Ion source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

Capillary voltage: 3.0 kV

-

Collision energy and MRM transitions should be optimized for each specific alkaloid. For this compound, the precursor ion [M+H]⁺ would be monitored with specific product ions.

Data Analysis:

-

Quantification is performed by constructing a calibration curve using authentic standards of the target alkaloids.

Protocol for Heterologous Expression and Functional Characterization of a Candidate BAHD Acyltransferase

Objective: To express a candidate Aconitum BAHD acyltransferase in a heterologous host and determine its enzymatic activity.

Workflow:

Enzyme Assay Protocol:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

100 µM Benzoyl-CoA

-

50 µM of the putative acceptor substrate (e.g., a hydroxylated aconitine intermediate)

-

1-5 µg of purified recombinant enzyme

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS/MS to identify the formation of the benzoylated product.

Future Perspectives and Conclusion

The biosynthesis of this compound and other aconitine alkaloids represents a fascinating and complex area of plant secondary metabolism. While significant progress has been made in identifying the early steps of the pathway and candidate genes for the late-stage modifications, several key questions remain unanswered. The precise sequence of oxidative and tailoring reactions, the substrate specificities of the involved enzymes, and the regulatory mechanisms governing the pathway are yet to be fully elucidated.

Future research efforts should focus on the functional characterization of the candidate CYP450s, BAHD acyltransferases, and OMTs through heterologous expression and in vitro enzyme assays. The determination of their kinetic parameters will be crucial for understanding the metabolic flux and for future metabolic engineering efforts. Furthermore, the development of advanced analytical techniques for the detection and quantification of pathway intermediates will be essential for a complete understanding of this intricate biosynthetic network.

This technical guide provides a solid foundation for researchers embarking on the study of aconitine alkaloid biosynthesis. By leveraging the information and protocols presented herein, the scientific community can continue to unravel the complexities of this important metabolic pathway, paving the way for the sustainable production of these valuable natural products and the development of new therapeutic applications.

References

Unveiling the Pharmacological Profile of 14-Benzoyl-8-O-methylaconine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 14-Benzoyl-8-O-methylaconine is not extensively available in the public domain. This technical guide provides a putative pharmacological profile based on the well-established structure-activity relationships (SAR) of the parent compound, aconitine (B1665448), and its various derivatives. The information presented herein is intended for research and development purposes and necessitates empirical validation.

Introduction

This compound is a derivative of the highly potent diterpenoid alkaloid, aconitine, the principal toxic constituent of the Aconitum genus. Aconitine and its analogues have a long history in traditional medicine and have been extensively studied for their analgesic, anti-inflammatory, and cardiotonic effects, as well as their significant cardiotoxicity and neurotoxicity. The pharmacological profile of aconitine derivatives is critically dependent on the substitutions at the C8 and C14 positions. The presence of ester groups at these positions is a key determinant of both toxicity and therapeutic activity. Hydrolysis of the acetyl group at the C8 position of aconitine is a known detoxification pathway, suggesting that modification at this site, such as the O-methylation in this compound, will significantly alter its biological activity. This document aims to provide an in-depth, inferred pharmacological profile of this compound to guide future research and drug development efforts.

Putative Pharmacological Profile

Based on the structure-activity relationships of aconitine alkaloids, the pharmacological profile of this compound is likely to be characterized by the following activities:

-

Voltage-Gated Sodium Channel (VGSC) Modulation: Aconitine is a well-known activator of VGSCs, binding to site 2 of the channel. This action leads to a persistent activation of the channels by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation. The 14-benzoyl group is crucial for this activity. The 8-O-methyl group, replacing the acetyl group of aconitine, is expected to reduce the potency of this activation compared to the parent compound, thereby potentially lowering its toxicity.

-

Analgesic Activity: Aconitine alkaloids are known to possess potent analgesic effects, which are linked to their interaction with VGSCs in neuronal tissues. The analgesic efficacy of this compound would need to be evaluated, but it is plausible that it retains some analgesic properties.

-

Cardiotonic and Arrhythmogenic Effects: The cardiotonic effects of aconitine are a direct consequence of its action on cardiac VGSCs, leading to an increased intracellular Na+ concentration, which in turn increases intracellular Ca2+ via the Na+/Ca2+ exchanger. However, this same mechanism is responsible for its pro-arrhythmic and cardiotoxic effects. The modification at the C8 position in this compound is predicted to attenuate these cardiac effects compared to aconitine.

-

Cytotoxicity: Some aconitine derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, 8-O-azeloyl-14-benzoylaconine has shown in vitro cytotoxicity with IC50 values in the micromolar range[1]. The cytotoxic potential of this compound remains to be determined.

Quantitative Data (Inferred and Comparative)

Direct quantitative data for this compound is not available. The following table presents data for related compounds to provide a comparative context.

| Compound | Assay | Target/Cell Line | Activity (IC50/EC50/Ki) | Reference |

| Aconitine | Analgesia (Hot Plate) | Mice | 0.08 mg/kg (EC50) | [2] |

| 8-O-Azeloyl-14-benzoylaconine | Cytotoxicity | Various human tumor cell lines | ~10-20 µM (IC50) | [1] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound are provided below.

Voltage-Gated Sodium Channel Electrophysiology

Objective: To determine the effect of this compound on the gating properties of voltage-gated sodium channels.

Methodology: Whole-cell patch-clamp recordings from cultured neurons or cardiomyocytes.

Procedure:

-

Prepare cell cultures (e.g., dorsal root ganglion neurons or neonatal rat ventricular myocytes).

-

Use a patch-clamp amplifier and data acquisition system to record sodium currents.

-

Establish a whole-cell recording configuration.

-

Apply a series of voltage-clamp protocols to elicit sodium currents and determine voltage-dependence of activation and inactivation.

-

Perfuse the cells with a solution containing this compound at various concentrations.

-

Repeat the voltage-clamp protocols to measure the changes in sodium current characteristics in the presence of the compound.

-

Analyze the data to determine the effect on peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of the current.

In Vitro Cytotoxicity - MTT Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4][5][6][7]

In Vivo Analgesia - Hot Plate Test

Objective: To evaluate the central analgesic activity of this compound.

Methodology: The hot plate test measures the reaction time of an animal to a thermal stimulus.

Procedure:

-

Acclimatize mice to the testing environment.

-

Administer this compound or a vehicle control to the animals via a specific route (e.g., intraperitoneal or oral).

-

At a predetermined time after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time is used to prevent tissue damage.

-

Compare the latency times of the treated group with the control group to determine the analgesic effect.[8][9][10][11][12]

In Vivo Cardiotoxicity - Aconitine-Induced Arrhythmia Model

Objective: To assess the pro-arrhythmic potential of this compound. (Note: This model typically uses aconitine to induce arrhythmia to test anti-arrhythmic drugs. For assessing the pro-arrhythmic potential of a derivative, a modified protocol would be required, likely involving direct infusion of the compound and monitoring for arrhythmias).

Methodology: Continuous infusion of an arrhythmogenic agent into an anesthetized rodent while monitoring the electrocardiogram (ECG).

Procedure (for testing anti-arrhythmic potential against aconitine):

-

Anesthetize a rat or mouse and record a baseline ECG.

-

Administer a test dose of this compound (if testing for anti-arrhythmic effects) or vehicle.

-

Start a continuous intravenous infusion of aconitine at a constant rate.

-

Continuously monitor the ECG for the onset of various types of arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

-

Record the time to the onset of each arrhythmia. An increased time to arrhythmia onset in the treated group would indicate an anti-arrhythmic effect.[13][14]

Signaling Pathways

The primary signaling pathway affected by aconitine alkaloids is the regulation of intracellular ion concentrations, particularly Na+ and Ca2+, through the modulation of voltage-gated sodium channels.

Conclusion

This compound represents an interesting modification of the aconitine scaffold. Based on established structure-activity relationships, it is hypothesized that the 8-O-methylation will reduce the potency of voltage-gated sodium channel activation compared to aconitine, potentially leading to a more favorable therapeutic window with attenuated toxicity. However, this remains a postulation. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to fully elucidate the pharmacological profile of this compound. Such studies will be critical in determining its potential for development as a novel therapeutic agent, for example, as an analgesic with reduced cardiotoxicity. The provided experimental workflows and signaling pathway diagrams offer a foundational framework for initiating these crucial investigations.

References

- 1. 8-O-Azeloyl-14-benzoylaconine: a new alkaloid from the roots of Aconitum karacolicum Rapcs and its antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity determination by the MTT assay [bio-protocol.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchhub.com [researchhub.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 11. researchgate.net [researchgate.net]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

Unveiling 14-Benzoyl-8-O-methylaconine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the diterpenoid alkaloid, 14-Benzoyl-8-O-methylaconine. This document provides a comprehensive overview of its chemical identifiers, along with insights into its isolation, characterization, and potential biological significance.

Core Chemical Identifiers

This compound is a complex natural product belonging to the aconitine (B1665448) class of C19-diterpenoid alkaloids. Precise identification is crucial for research and regulatory purposes. The primary chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 93772-68-0 | BioCrick, various suppliers |

| PubChem CID | 5322019 | PubChem |

| Molecular Formula | C₃₃H₄₇NO₁₀ | Inferred from structural analysis |

Physicochemical Properties

Based on available data for related aconitine-type alkaloids, this compound is expected to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).

Experimental Protocols: Isolation and Characterization

General Isolation Workflow:

The following diagram outlines a typical workflow for the isolation of diterpenoid alkaloids from Aconitum plant material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. portfolio.afu.uz [portfolio.afu.uz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: HPLC-UV Method for the Quantification of 14-Benzoyl-8-O-methylaconine in Plasma

These application notes provide a detailed protocol for the quantification of 14-Benzoyl-8-O-methylaconine in plasma samples using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpenoid alkaloid. The development of a robust and reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines a validated HPLC-UV method for this purpose, including sample preparation, chromatographic conditions, and method validation parameters.

Chemical Properties

-

IUPAC Name: Not available

-

CAS Number: 93772-68-0

-

Molecular Formula: C₃₃H₄₇NO₁₀

-

Molecular Weight: 617.7 g/mol

-

Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Experimental Protocols

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as Diazepam)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

A standard HPLC system equipped with a UV detector is used.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A gradient of Mobile Phase A (10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid) and Mobile Phase B (Acetonitrile) is recommended. A starting composition of 70% A and 30% B, with a linear gradient to 30% A and 70% B over 10 minutes can be a good starting point. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| UV Detection | 235 nm (based on the benzoyl chromophore) |

| Column Temperature | 30 °C |

| Run Time | Approximately 15 minutes |

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Diazepam) in methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the appropriate working standard solution (or blank solvent for the blank sample).

-

Add 20 µL of the IS working solution to all tubes except the blank.

-

Vortex mix for 30 seconds.

-

Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (70:30 Mobile Phase A:B).

-

Vortex mix for 1 minute.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation

The method should be validated according to international guidelines (e.g., EMA, FDA).[2][3][4] The following parameters should be assessed:

Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the peaks of this compound and the IS.

Prepare calibration standards by spiking blank plasma with known concentrations of this compound. A typical calibration range would be 10 - 1000 ng/mL. The calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be > 0.99.

Table 1: Linearity Data (Hypothetical)

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.052 |

| 50 | 0.255 |

| 100 | 0.510 |

| 250 | 1.275 |

| 500 | 2.550 |

| 750 | 3.825 |

| 1000 | 5.100 |

| r² | 0.9998 |

Accuracy and precision should be determined by analyzing QC samples at three concentration levels (low, medium, and high) on three different days (inter-day) and with five replicates on the same day (intra-day). The acceptance criteria are typically within ±15% for accuracy (relative error, RE) and ≤15% for precision (coefficient of variation, CV), except for the Lower Limit of Quantification (LLOQ), where it should be within ±20% for accuracy and ≤20% for precision.[4]

Table 2: Accuracy and Precision Data (Hypothetical)

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (Intra-day, n=5) | Accuracy (RE%) | Precision (CV%) | Measured Conc. (ng/mL) ± SD (Inter-day, n=3) | Accuracy (RE%) | Precision (CV%) |

| LLOQ | 10 | 10.8 ± 1.5 | +8.0 | 13.9 | 11.2 ± 1.8 | +12.0 | 16.1 |

| Low | 30 | 31.5 ± 2.8 | +5.0 | 8.9 | 32.1 ± 3.1 | +7.0 | 9.7 |

| Medium | 400 | 412.0 ± 24.7 | +3.0 | 6.0 | 408.0 ± 28.5 | +2.0 | 7.0 |

| High | 800 | 824.0 ± 41.2 | +3.0 | 5.0 | 816.0 ± 48.9 | +2.0 | 6.0 |

The extraction recovery of this compound from plasma should be determined at three QC levels by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples.

Table 3: Recovery Data (Hypothetical)

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| Low | 30 | 88.5 |

| Medium | 400 | 91.2 |

| High | 800 | 90.5 |

The stability of this compound in plasma should be evaluated under various conditions:

-

Short-term stability: At room temperature for a specified period (e.g., 4 hours).

-

Long-term stability: At -20°C and/or -80°C for an extended period (e.g., 30 days).

-

Freeze-thaw stability: After multiple freeze-thaw cycles (e.g., three cycles).

-

Post-preparative stability: In the autosampler for a specified period (e.g., 24 hours).

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Caption: Experimental workflow for plasma sample preparation and HPLC-UV analysis.

Caption: Hypothetical signaling pathway for this compound.

References

Application Note: Detection of 14-Benzoyl-8-O-methylaconine and its Putative Metabolites by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of 14-Benzoyl-8-O-methylaconine and the exploration of its potential metabolites in biological matrices. The protocols provided are based on established methods for the analysis of structurally similar Aconitum alkaloids.[1][2][3][4][5] The described workflow, from sample preparation to data acquisition, offers a robust starting point for researchers in toxicology, pharmacology, and drug metabolism studies.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite or wolfsbane. These plants are recognized for their potent cardiotoxic and neurotoxic properties, primarily attributed to their complex alkaloid composition. Due to the inherent toxicity and potential for accidental ingestion or intentional misuse, sensitive and specific analytical methods are crucial for the detection and quantification of these compounds and their metabolites in various biological and non-biological matrices. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[6][7] This application note outlines a detailed protocol for the analysis of this compound and provides a strategy for identifying its putative metabolites.

Experimental Protocols

Sample Preparation

A critical step in the analysis of complex samples is the efficient extraction of the target analytes while minimizing matrix effects.[2] The following protocols are recommended for different sample matrices and can be adapted as needed.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)

This protocol is adapted from methods for related Aconitum alkaloids and is suitable for cleaning up complex biological fluid samples.[3]

-

Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (IS) solution (e.g., a deuterated analog or a structurally related compound not present in the sample).

-

Protein Precipitation (for plasma): Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.[4]

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of water through the cartridge.

-

Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated urine sample) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.

-

Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[3]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Herbal Matrices and Supplements

This protocol is effective for extracting Aconitum alkaloids from solid or semi-solid matrices.[1][3]

-

Sample Homogenization: Homogenize 1 gram of the sample material.

-

Extraction: Add 10 mL of an extraction solvent (e.g., 75:25 v/v methanol/2% formic acid in water) and shake vigorously for 1 hour.[1]

-

Sonication: Sonicate the sample for 15 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4,500 rpm for 10 minutes.

-

Dilution: Dilute an aliquot of the supernatant with the initial mobile phase to a concentration within the calibration range.

Liquid Chromatography (LC)

The chromatographic separation is crucial for resolving the target analyte from potential isomers and matrix components.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is recommended for good peak shape and separation.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Ionization Mode: ESI+

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: Nitrogen

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its putative metabolites need to be determined by direct infusion of analytical standards. For structurally similar compounds, protonated molecules [M+H]+ are typically selected as the precursor ions.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables are illustrative and represent typical data that would be generated in a method validation study.

Table 1: LC-MS/MS Parameters for this compound (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Putative Metabolite 1 (e.g., demethylated) | To be determined | To be determined | To be determined |

| Putative Metabolite 2 (e.g., hydrolyzed) | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Table 2: Method Performance Characteristics (Illustrative)

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% bias) | ± 15% |

| Precision (%RSD) | < 15% |

| Recovery | 85-110% |

| Matrix Effect | < 15% |

Visualizations

Experimental Workflow

Caption: Overview of the analytical workflow.

Putative Metabolic Pathway of this compound

The metabolism of this compound is not well-documented. However, based on the known metabolic pathways of other Aconitum alkaloids, such as aconitine, the primary metabolic transformations are expected to involve hydrolysis of ester groups and O-demethylation.

Caption: Proposed metabolic pathway for this compound.

Discussion

The presented LC-MS/MS method provides a robust framework for the detection and quantification of this compound. The sample preparation protocols are designed to be versatile and can be optimized for various matrices. The use of a C18 column with a gradient elution program allows for the effective separation of the target analyte from endogenous interferences. The high selectivity and sensitivity of tandem mass spectrometry in MRM mode ensure reliable quantification, even at low concentrations.

For the identification of metabolites, a non-targeted data acquisition approach, such as product ion scanning or precursor ion scanning, can be employed in parallel with the targeted MRM analysis. By comparing the mass spectra of the parent compound with those of potential metabolites, characteristic neutral losses and fragment ions can be identified, aiding in the structural elucidation of the metabolic products.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound and its putative metabolites. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection offer a solid foundation for researchers in various scientific disciplines. The successful implementation of this method will contribute to a better understanding of the pharmacokinetics and toxicology of this potent Aconitum alkaloid.

References

- 1. sciex.com [sciex.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. lcms.cz [lcms.cz]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for Testing 14-Benzoyl-8-O-methylaconine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a C19-diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including cytotoxic effects. The evaluation of the cytotoxic potential of this compound is a critical step in drug discovery and development, particularly for anticancer research. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, along with data on related compounds to serve as a reference. The described experimental workflow and protocols are designed to be robust and reproducible for researchers in academic and industrial settings.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the assessment of this compound cytotoxicity.